2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-fluorophenyl moiety. The sulfanyl group at position 3 is linked to an acetamide chain, which terminates in a 2,4,6-trimethylphenyl (mesityl) group. This structural configuration combines aromatic, electron-withdrawing (fluoro), and sterically bulky (mesityl) substituents, making it a candidate for diverse biological applications, including anti-inflammatory and antimicrobial activities .
Properties
Molecular Formula |
C19H20FN5OS |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H20FN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
NZEGVHCOQGUZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with N-(2,4,6-trimethylphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Trends :
Anti-Inflammatory Activity
- Target Compound : Structural analogs with fluorophenyl and arylacetamide groups (e.g., AS111) exhibit anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg) in rat edema models. AS111 showed 1.28-fold higher activity than diclofenac, attributed to cyclooxygenase-2 (COX-2) inhibition .
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Substitution with furan (electron-rich heterocycle) at R1 resulted in moderate anti-exudative activity (10 mg/kg dose), but lower potency than fluorophenyl analogs .
Antimicrobial Activity
- N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl} Sulfanyl) Acetamides : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) at the phenyl ring showed enhanced activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .
- Target Compound : The mesityl group’s steric bulk may limit bacterial membrane penetration compared to smaller substituents like 4-bromophenyl (e.g., 9c, MIC: 18.7 µg/mL) .
Reverse Transcriptase Inhibition
- Hydroxyphenyl-Substituted Triazoles (AM31, AM33, AM34): Demonstrated nanomolar-range binding affinity for HIV-1 reverse transcriptase (KI: 1.2–3.4 nM), surpassing nevirapine. The 2-hydroxyphenyl group at R1 facilitated hydrogen bonding with enzyme residues .
- Target Compound : The absence of a hydroxyl group may reduce reverse transcriptase affinity compared to AM31 analogs, though fluorophenyl’s electronegativity could partially compensate .
Biological Activity
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the triazole family, which has gained significant attention due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and a fluorophenyl moiety. The sulfanyl group enhances its reactivity and biological interactions. The overall structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
| Molecular Formula | C16H18FN5OS |
| Molecular Weight | 351.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit key biological pathways:
- Antifungal Activity : The triazole ring inhibits ergosterol synthesis in fungal cell membranes, disrupting their integrity and leading to cell death.
- Antibacterial Activity : The compound interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell lysis.
- Anticancer Properties : It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Antifungal Activity
Research indicates that compounds similar to 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide exhibit potent antifungal activity against various strains. For instance:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 μg/mL |
| Aspergillus niger | 0.25 μg/mL |
These values suggest that the compound is significantly more effective than traditional antifungals like fluconazole.
Antibacterial Activity
The antibacterial potential has been evaluated against several Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 3.0 |
These findings highlight the compound's broad-spectrum antibacterial properties.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 8 |
The IC50 values indicate that the compound effectively inhibits cancer cell proliferation.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- A study conducted by Zoumpoulakis et al. demonstrated that triazole derivatives had higher antifungal activity compared to standard treatments .
- Another investigation highlighted the potential of triazole compounds in targeting bacterial resistance mechanisms .
- Research by Barbuceanu et al. reported significant antibacterial effects against multi-drug resistant strains using similar triazole structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
